molecular formula C17H16BrClN2O2 B2590649 4-{[1-(3-bromobenzoyl)piperidin-3-yl]oxy}-3-chloropyridine CAS No. 2034619-80-0

4-{[1-(3-bromobenzoyl)piperidin-3-yl]oxy}-3-chloropyridine

Cat. No.: B2590649
CAS No.: 2034619-80-0
M. Wt: 395.68
InChI Key: RHYCATBEHZJUEV-UHFFFAOYSA-N
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Description

4-{[1-(3-bromobenzoyl)piperidin-3-yl]oxy}-3-chloropyridine is a complex organic compound that features a piperidine ring, a bromobenzoyl group, and a chloropyridine moiety

Preparation Methods

The synthesis of 4-{[1-(3-bromobenzoyl)piperidin-3-yl]oxy}-3-chloropyridine typically involves multiple steps, starting with the preparation of the piperidine derivative and the chloropyridine derivative. These intermediates are then coupled using appropriate reagents and conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

4-{[1-(3-bromobenzoyl)piperidin-3-yl]oxy}-3-chloropyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-{[1-(3-bromobenzoyl)piperidin-3-yl]oxy}-3-chloropyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[1-(3-bromobenzoyl)piperidin-3-yl]oxy}-3-chloropyridine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the biological system being studied. Generally, it may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

4-{[1-(3-bromobenzoyl)piperidin-3-yl]oxy}-3-chloropyridine can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical properties and biological activities

Properties

IUPAC Name

(3-bromophenyl)-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN2O2/c18-13-4-1-3-12(9-13)17(22)21-8-2-5-14(11-21)23-16-6-7-20-10-15(16)19/h1,3-4,6-7,9-10,14H,2,5,8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYCATBEHZJUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Br)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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